

# Voclosporin in Lupus Nephritis: A Comparative Analysis of Clinical Trial Efficacy

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## Compound of Interest

Compound Name: *Voclosporin*

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of **Voclosporin**'s performance in pivotal clinical trials for the treatment of lupus nephritis (LN). The data presented is compiled from the AURA-LV (Phase II) and AURORA 1 & 2 (Phase III) studies, offering insights into the efficacy of this novel calcineurin inhibitor.

**Voclosporin**, in combination with standard-of-care therapy, has demonstrated superior efficacy in achieving renal response in patients with active lupus nephritis compared to standard of care alone. This guide summarizes the key quantitative data, experimental protocols, and underlying mechanisms of action to facilitate a comprehensive understanding of **Voclosporin**'s therapeutic potential.

## Efficacy Data Summary

The following table summarizes the key efficacy endpoints from the AURA-LV and AURORA 1 & 2 clinical trials, comparing the addition of **Voclosporin** to a standard-of-care regimen (mycophenolate mofetil [MMF] and low-dose corticosteroids) against the standard of care alone.

Efficacy Endpoint	Study	Voclosporin + Standard of Care	Standard of Care Alone	Timepoint
Complete Renal Response (CRR)	AURA-LV (Phase II)	32.6% (low-dose Voclosporin)	19.3%	24 weeks
AURORA 1 (Phase III)	41%	23%	52 weeks	
AURORA 2 (3-Year Data)	50.9%	39.0%	3 years	
Partial Renal Response (PRR)	Pooled (AURA-LV & AURORA 1)	70%	50%	1 year
Proteinuria (UPCR $\leq$ 0.5 mg/mg)	AURORA 1 (Phase III)	Achieved in 45% of patients	Achieved in 23% of patients	52 weeks
AURORA 2 (3-Year Data)	Maintained reductions from AURORA 1	Maintained reductions from AURORA 1	3 years	
Time to $\geq$ 50% Reduction in UPCR	Pooled (AURA-LV & AURORA 1)	29 days	57 days	
eGFR (mean corrected)	AURORA 2 (3-Year Data)	Stable within normal range	Stable within normal range	3 years
Anti-dsDNA Antibodies	Not a primary endpoint	Data not consistently reported as a primary outcome measure in the provided search results. Lupus nephritis is primarily caused by the deposition	Data not consistently reported as a primary outcome measure in the provided search results.	-

of immune  
complexes  
containing anti-  
dsDNA  
antibodies in the  
kidneys.

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## Experimental Protocols

The AURA-LV and AURORA 1 & 2 trials were pivotal in evaluating the efficacy and safety of **Voclosporin** for lupus nephritis.

AURA-LV (Phase II): This was a randomized, double-blind, placebo-controlled, dose-ranging study.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

- Patient Population: Patients with active, biopsy-proven lupus nephritis (Class III, IV, or V).[\[6\]](#)[\[7\]](#)[\[8\]](#)
- Treatment Arms:
  - **Voclosporin** (23.7 mg twice daily) + MMF (2 g/day ) and rapidly tapered low-dose oral corticosteroids.
  - **Voclosporin** (39.5 mg twice daily) + MMF (2 g/day ) and rapidly tapered low-dose oral corticosteroids.
  - Placebo + MMF (2 g/day ) and rapidly tapered low-dose oral corticosteroids.[\[2\]](#)[\[4\]](#)
- Treatment Duration: 48 weeks.[\[3\]](#)[\[5\]](#)
- Primary Endpoint: Complete Renal Response (CRR) at 24 weeks, defined as a composite of urine protein-to-creatinine ratio (UPCR) of  $\leq 0.5$  mg/mg and an estimated glomerular filtration rate (eGFR) of  $\geq 60$  mL/min/1.73m<sup>2</sup> or no confirmed decrease from baseline in eGFR of  $\geq 20\%$ .[\[1\]](#)

AURORA 1 (Phase III): This was a multicenter, randomized, double-blind, placebo-controlled study.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

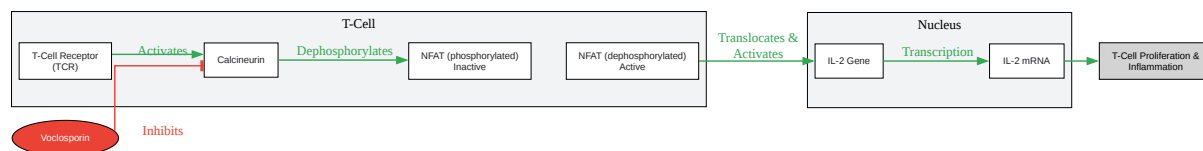
- Patient Population: Patients with a diagnosis of systemic lupus erythematosus and active, biopsy-proven lupus nephritis (Class III, IV, or V, alone or in combination) within the last two years.[9][10][12]
- Treatment Arms:
  - **Voclosporin** (23.7 mg twice daily) + MMF (1 g twice daily) and rapidly tapered low-dose oral steroids.[9][10][12]
  - Placebo + MMF (1 g twice daily) and rapidly tapered low-dose oral steroids.[9][10][12]
- Treatment Duration: 52 weeks.[9][10][11][12]
- Primary Endpoint: Complete Renal Response (CRR) at 52 weeks, defined as a UPCR of  $\leq 0.5$  mg/mg, stable renal function (eGFR  $\geq 60$  mL/min/1.73 m<sup>2</sup> or no confirmed decrease from baseline in eGFR of  $>20\%$ ), no administration of rescue medication, and no more than 10 mg prednisone equivalent per day for 3 or more consecutive days or for 7 or more days during weeks 44 through 52.[9][12]

AURORA 2 (Extension Study): This was a two-year extension of the AURORA 1 study to evaluate the long-term safety and efficacy of **Voclosporin**. [14][15][16][17][18]

- Patient Population: Patients who completed the AURORA 1 study.
- Treatment: Patients continued their assigned treatment from AURORA 1.
- Primary Focus: Long-term safety, tolerability, and sustained efficacy.

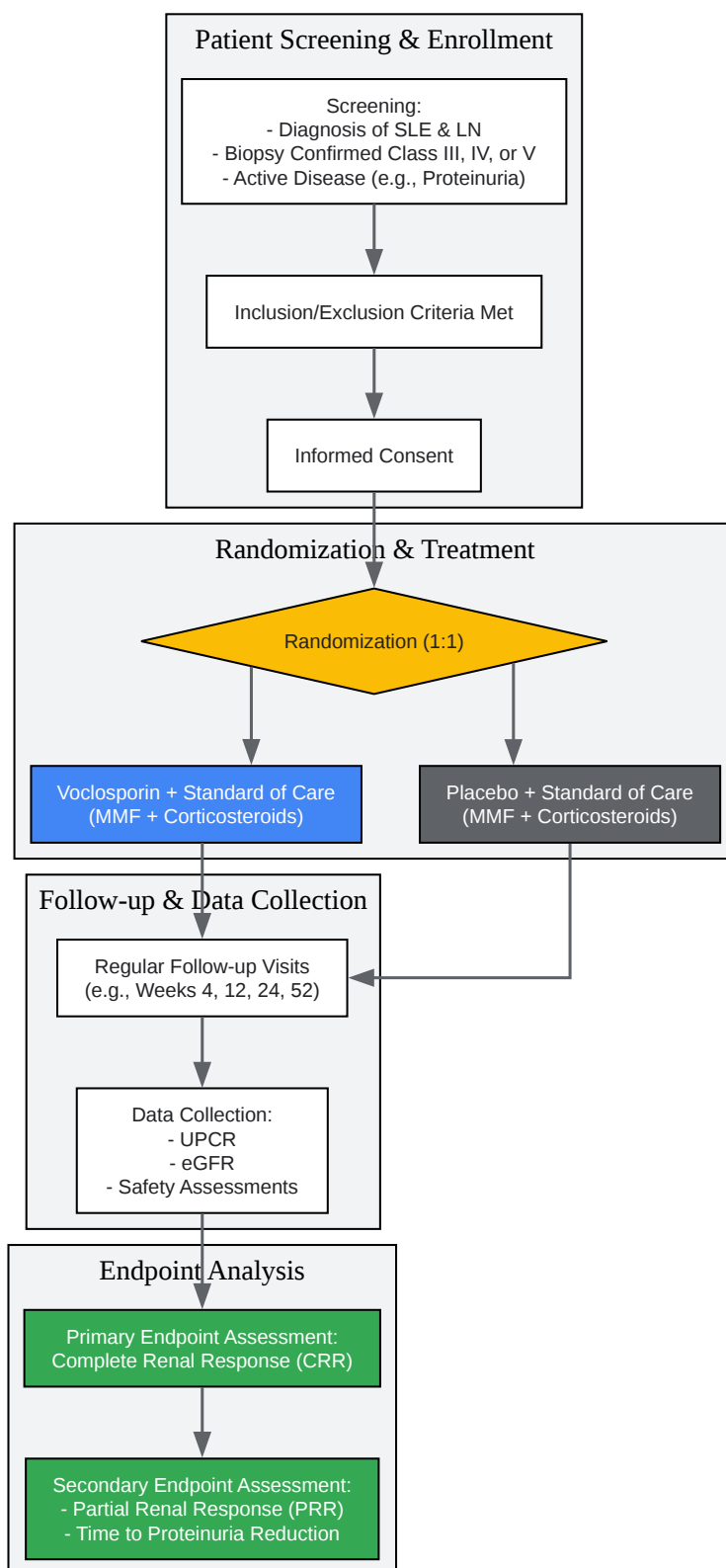
## Mechanism of Action and Experimental Workflow

The efficacy of **Voclosporin** in lupus nephritis is attributed to its targeted immunosuppressive action. The following diagrams illustrate the signaling pathway affected by **Voclosporin** and a typical workflow for a clinical trial evaluating a lupus nephritis therapeutic.



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**Voclosporin's** inhibition of the calcineurin-NFAT signaling pathway.



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Generalized workflow of a Phase III clinical trial for a lupus nephritis drug.

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